molecular formula C8H16O2S B2890116 Tert-butyl 4-sulfanylbutanoate CAS No. 59854-15-8

Tert-butyl 4-sulfanylbutanoate

Cat. No.: B2890116
CAS No.: 59854-15-8
M. Wt: 176.27
InChI Key: BERHURMHRKPONF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tert-butyl 4-sulfanylbutanoate can be synthesized through the esterification of 4-mercaptobutanoic acid with tert-butyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction proceeds as follows:

4-Mercaptobutanoic acid+Tert-butyl alcoholTert-butyl 4-sulfanylbutanoate+Water\text{4-Mercaptobutanoic acid} + \text{Tert-butyl alcohol} \rightarrow \text{this compound} + \text{Water} 4-Mercaptobutanoic acid+Tert-butyl alcohol→Tert-butyl 4-sulfanylbutanoate+Water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or thiol. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, leading to the formation of various derivatives. Common reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed:

Scientific Research Applications

Tert-butyl 4-sulfanylbutanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds.

    Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions involving sulfur-containing groups.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active molecules.

    Industry: this compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-sulfanylbutanoate involves its ability to participate in various chemical reactions due to the presence of the sulfanyl group. This group can undergo nucleophilic substitution, oxidation, and reduction reactions, making the compound versatile in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

  • Tert-butyl 4-mercaptobutanoate
  • Tert-butyl 4-thiobutanoate
  • Tert-butyl 4-sulfinylbutanoate

Comparison: Tert-butyl 4-sulfanylbutanoate is unique due to its specific combination of a tert-butyl ester and a sulfanyl group. This combination imparts distinct reactivity and stability compared to other similar compounds. For example, tert-butyl 4-sulfinylbutanoate, which contains a sulfinyl group, exhibits different oxidation states and reactivity patterns .

Properties

IUPAC Name

tert-butyl 4-sulfanylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O2S/c1-8(2,3)10-7(9)5-4-6-11/h11H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BERHURMHRKPONF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.